7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
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Overview
Description
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methyl group at the 7th position and a trifluoromethyl group at the 2nd position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine typically involves a multi-step process. One common method starts with the appropriate methyl ketone, which undergoes a series of reactions including condensation, cyclization, and functional group modifications to yield the desired compound . Industrial production methods may involve optimized reaction conditions such as solvent selection, temperature control, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine can be compared to other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern, leading to distinct chemical properties and applications.
Trifluoromethyl-substituted heterocycles: These compounds contain the trifluoromethyl group, which imparts unique electronic and steric effects.
Properties
Molecular Formula |
C9H7F3N2 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H7F3N2/c1-6-3-2-4-7-5-8(9(10,11)12)13-14(6)7/h2-5H,1H3 |
InChI Key |
VORWFNHKSOBNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=CC(=NN12)C(F)(F)F |
Origin of Product |
United States |
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